molecular formula C10H8ClN3O B1348585 N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide CAS No. 305346-16-1

N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B1348585
M. Wt: 221.64 g/mol
InChI Key: XGZGGDFTPYYPMV-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide, also known as CPC, is a heterocyclic compound with a pyrazole ring system and a chlorophenyl group. It is a white crystalline solid and has a molecular formula of C9H7ClN2O. CPC is used in a variety of scientific research applications, as well as in laboratory experiments. It is also known for its wide range of biochemical and physiological effects.

Scientific Research Applications

Appetite Suppression and Weight Reduction

  • Research Context : Analogues of diaryl dihydropyrazole-3-carboxamides, including compounds similar to N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide, have been explored for their potential in appetite suppression and weight reduction in animal models. Their activity is linked to CB1 receptor antagonism. For instance, certain compounds demonstrated significant body weight reduction in vivo, attributed to their antagonistic activity at the CB1 receptors and exhibited favorable pharmacokinetic profiles (Srivastava et al., 2007).

Cannabinoid Receptor Antagonists

  • Research Context : Pyrazole derivatives, including those related to N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide, have been studied for their activity as cannabinoid receptor antagonists. These compounds are of interest for potentially counteracting harmful effects of cannabinoids and cannabimimetic agents. Certain structural requirements, such as specific substituents on the pyrazole ring, have been identified as critical for potent and selective brain cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).

Obesity Treatment

  • Research Context : Derivatives of pyrazole carboxamide, closely related to N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide, have been identified as potential treatments for obesity. For example, MK-5596, a novel cannabinoid-1 receptor inverse agonist, reduced body weight and food intake in a diet-induced obese rat model through a CB1R-mediated mechanism (Yan et al., 2010).

Molecular Modeling Studies

  • Research Context : Various pyrazole derivatives have been subject to molecular modeling studies to understand their affinity and interaction with cannabinoid receptors. These studies contribute to the development of compounds with high affinity for receptors' inactive state and inverse agonist activity, important for medicinal chemistry (Silvestri et al., 2008).

properties

IUPAC Name

N-(2-chlorophenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-7-3-1-2-4-8(7)13-10(15)9-5-6-12-14-9/h1-6H,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZGGDFTPYYPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255889
Record name N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide

CAS RN

305346-16-1
Record name N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305346-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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